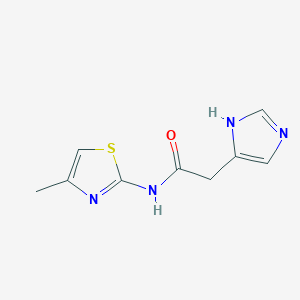![molecular formula C18H19N3O2 B6638869 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the field of scientific research. PPE is a piperazine derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. This modulation has been shown to have anxiolytic and antidepressant effects, making 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone a potential therapeutic agent for the treatment of mood disorders.
Biochemical and physiological effects:
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have significant effects on neurotransmitter systems in the brain, including the serotonin and dopamine systems. These effects have been linked to the anxiolytic and antidepressant effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. Additionally, 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have effects on the cardiovascular system, including the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high binding affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. One area of interest is the development of more selective agonists for the serotonin 5-HT1A receptor, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, as well as its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone are needed to optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone involves the reaction of 5-phenylpyridine-2-carboxylic acid with piperazine and acetic anhydride, followed by the addition of ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain pure 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. This synthesis method has been optimized to produce high yields of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone with high purity.
Applications De Recherche Scientifique
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have significant binding affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
1-[4-(5-phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)18(23)17-8-7-16(13-19-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYMWGMJXLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)



![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)



![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
